molecular formula C18H15N3O2 B8310049 1-Allyl-4-oxo-7-(4-pyridyl)quinoline-3-carboxamide

1-Allyl-4-oxo-7-(4-pyridyl)quinoline-3-carboxamide

Cat. No. B8310049
M. Wt: 305.3 g/mol
InChI Key: GSOZKFOQLRTMTO-UHFFFAOYSA-N
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Patent
US04959363

Procedure details

The starting acid, 1,4-dihydro-4-oxo-1-(2-propenyl)-7-(4-pyridinyl)-3-quinolinecarboxylic acid (golden crystals, m.p. 259.5°-261° C. from methanol), was prepared by hydrolysis of the corresponding ethyl ester (yellow powder, m.p. 155°-157° C.), in turn prepared by alkylation of ethyl 1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylate with allyl bromide.
Name
1,4-dihydro-4-oxo-1-(2-propenyl)-7-(4-pyridinyl)-3-quinolinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)=[CH:9][CH:10]=2)[N:5]([CH2:18][CH:19]=[CH2:20])[CH:4]=[C:3]1[C:21](O)=[O:22].O=C1C2C(=CC(C3C=CN=CC=3)=CC=2)[NH:28]C=C1C(OCC)=O.C(Br)C=C>>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)=[CH:9][CH:10]=2)[N:5]([CH2:18][CH:19]=[CH2:20])[CH:4]=[C:3]1[C:21]([NH2:28])=[O:22]

Inputs

Step One
Name
1,4-dihydro-4-oxo-1-(2-propenyl)-7-(4-pyridinyl)-3-quinolinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(=CN(C2=CC(=CC=C12)C1=CC=NC=C1)CC=C)C(=O)O
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(=CNC2=CC(=CC=C12)C1=CC=NC=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1C(=CN(C2=CC(=CC=C12)C1=CC=NC=C1)CC=C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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